4-Chloro-2-fluorobenzoyl isocyanate
CAS No.:
Cat. No.: VC14105122
Molecular Formula: C8H3ClFNO2
Molecular Weight: 199.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3ClFNO2 |
|---|---|
| Molecular Weight | 199.56 g/mol |
| IUPAC Name | 4-chloro-2-fluorobenzoyl isocyanate |
| Standard InChI | InChI=1S/C8H3ClFNO2/c9-5-1-2-6(7(10)3-5)8(13)11-4-12/h1-3H |
| Standard InChI Key | ZDRKJBMWSFRCPG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)C(=O)N=C=O |
Introduction
Synthesis Methods
Phosgene-Mediated Synthesis
The primary synthesis route involves reacting 4-chloro-2-fluorobenzoic acid with phosgene (COCl₂) under controlled conditions. The reaction proceeds via the formation of an acid chloride intermediate, which subsequently reacts with sodium azide (NaN₃) to yield the isocyanate. Key steps include:
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Temperature Control: Maintained between 0–5°C to prevent side reactions.
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Solvent System: Dichloromethane or toluene facilitates reagent solubility and byproduct removal.
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Yield: Approximately 65–75% after purification via vacuum distillation.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₃ClFNO₂ | |
| Molecular Weight | 199.56 g/mol | |
| Boiling Point | 201–202°C (lit.) | |
| Density | 1.354 g/mL at 25°C | |
| Refractive Index (n²⁰/D) | 1.540 | |
| Flash Point | 85°C (closed cup) |
Notes:
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The compound is moisture-sensitive, requiring storage at 2–8°C in inert atmospheres .
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
Reactivity and Chemical Behavior
Nucleophilic Additions
The isocyanate group reacts with:
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Amines: Forms substituted ureas (R–NH–CO–NH–R′).
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Alcohols: Produces carbamates (R–O–CO–NH₂).
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Thiols: Generates thiocarbamates, though slower kinetics are observed compared to alcohols.
Cycloadditions
Participates in [2+2] and [4+2] cycloadditions with alkenes and dienes, respectively, forming heterocyclic scaffolds. For example, reaction with ethylene yields oxazolidinones under UV irradiation.
Applications
Pharmaceutical Intermediates
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Anticancer Agents: Serves as a precursor for quinazoline derivatives, which inhibit tyrosine kinases .
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Antimicrobials: Reacts with sulfonamides to yield sulfonylurea compounds with broad-spectrum activity .
Polymer Chemistry
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Polyurethanes: Cross-linking agent in heat-resistant foams and adhesives.
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Coatings: Enhances durability in automotive paints via urethane linkages.
Research and Development
Catalytic Innovations
Recent patents (e.g., US5710319A) emphasize greener synthesis routes using non-phosgene reagents like triphosgene or dimethyl carbonate . These methods reduce toxicity and improve atom economy .
Biomedical Applications
Ongoing studies explore its role in targeted drug delivery systems, leveraging its reactivity to conjugate with antibodies or nanoparticles .
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